Gboxin

Catalog No.
S528741
CAS No.
2101315-36-8
M.F
C22H33ClN2O2
M. Wt
393.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gboxin

CAS Number

2101315-36-8

Product Name

Gboxin

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride

Molecular Formula

C22H33ClN2O2

Molecular Weight

393.0 g/mol

InChI

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1

InChI Key

UBWVTCCKVGOTBG-VYZBTARASA-M

SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]

solubility

Soluble in DMSO

Synonyms

Gboxin; Gboxin chloride

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]

Isomeric SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-]

The exact mass of the compound Gboxin is 392.2231 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gboxin is a small molecule compound classified as a benzimidazolinium derivative, notable for its role as an inhibitor of oxidative phosphorylation. It specifically targets the F0F1 ATP synthase complex in the mitochondria, disrupting energy production in cancer cells, particularly glioblastoma cells. Gboxin has been shown to selectively inhibit the growth of primary mouse and human glioblastoma cells while sparing normal cells such as mouse embryo fibroblasts and neonatal astrocytes. Its mechanism of action involves rapid and irreversible inhibition of oxygen consumption in glioblastoma cells, leading to apoptosis through mitochondrial dysfunction .

The primary chemical reaction involving Gboxin is its interaction with mitochondrial oxidative phosphorylation complexes. Gboxin associates with these complexes in a proton gradient-dependent manner, inhibiting the activity of F0F1 ATP synthase. This inhibition leads to a decrease in adenosine triphosphate (ATP) production and an increase in reactive oxygen species (ROS) generation, ultimately resulting in cellular stress and apoptosis in cancer cells . The compound's unique ability to target the mitochondrial membrane potential allows it to selectively affect cancer cells that rely heavily on oxidative phosphorylation for energy.

Gboxin exhibits significant biological activity as an anticancer agent. It has been demonstrated to induce apoptosis in glioblastoma cells through mechanisms involving mitochondrial dysfunction and increased ROS levels. Studies show that treatment with Gboxin leads to cell cycle arrest and subsequent apoptosis within a few days, characterized by specific gene expression changes associated with stress responses and cell survival pathways . Notably, its effectiveness is linked to its ability to exploit the unique metabolic requirements of cancer cells, making it a promising candidate for targeted cancer therapy.

Gboxin's primary application lies in cancer therapy, particularly for treating glioblastoma. Its ability to selectively inhibit tumor cell growth while sparing normal cells makes it a valuable candidate for developing targeted therapies. Additionally, research is ongoing into its use in combination therapies with other agents to enhance therapeutic efficacy against various cancer types . Beyond oncology, Gboxin's mechanism of action may provide insights into metabolic diseases where mitochondrial dysfunction plays a critical role.

Interaction studies involving Gboxin have revealed its strong affinity for mitochondrial complexes involved in oxidative phosphorylation. These studies indicate that Gboxin's positive charge facilitates its accumulation within mitochondria, where it exerts its inhibitory effects on ATP synthase. Furthermore, research has shown that Gboxin-resistant cancer cells exhibit alterations in mitochondrial permeability transition pores, suggesting potential pathways for resistance that could inform future therapeutic strategies .

Gboxin shares similarities with several other compounds known for their roles as oxidative phosphorylation inhibitors or anticancer agents. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSpecificityUnique Features
GboxinInhibits F0F1 ATP synthasePrimarily glioblastomaSelective toxicity towards glioblastoma cells
MetforminActivates AMP-activated protein kinaseBroad-spectrumCommonly used for diabetes; affects metabolism
OligomycinInhibits ATP synthaseGeneralDerived from Streptomyces; broad antimicrobial use
SalinomycinDisrupts mitochondrial functionCancer stem cellsTargets cancer stem-like cells
IvermectinModulates chloride channelsParasitic infectionsBroad antiparasitic activity

Gboxin's specificity for glioblastoma cells and its unique mechanism targeting mitochondrial ATP synthesis distinguish it from other compounds that may have broader or different applications.

Gboxin represents a specialized organic compound with the molecular formula C22H33ClN2O2 and a molecular weight of 392.96 grams per mole [20] [21]. The compound is officially designated as 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-1H-benzimidazolium monochloride [20]. The Chemical Abstracts Service has assigned this compound the registry number 2101315-36-8 [20] [21].

The molecular architecture of Gboxin incorporates specific stereochemical configurations, particularly evident in the cyclohexyl moiety which exhibits (1R,2S,5R) stereochemistry [20]. This stereochemical arrangement contributes significantly to the compound's biological activity and target specificity [11]. The compound exists as a chloride salt, with the chloride anion serving as the counterion to balance the positive charge on the benzimidazolium core [20] [21].

PropertyValue
Molecular FormulaC22H33ClN2O2
Molecular Weight392.96 g/mol
Chemical Abstracts Service Number2101315-36-8
International Union of Pure and Applied Chemistry Name[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride
Stereochemical Configuration(1R,2S,5R) at cyclohexyl positions

Structural Features as a Trisubstituted Benzimidazolium Compound

Gboxin belongs to the class of trisubstituted benzimidazolium compounds, characterized by three distinct substituents attached to the benzimidazole core structure [1] [2]. The benzimidazolium framework consists of a fused benzene and imidazole ring system, where the imidazole nitrogen atoms carry specific substituents that confer the compound's unique properties [3] [11].

The trisubstitution pattern in Gboxin includes an ethyl group at position 2 of the benzimidazolium ring, a methyl group at position 3, and an acetate-linked cyclohexyl ester group at position 1 [20] [21]. This specific substitution pattern distinguishes Gboxin from other benzimidazolium derivatives and directly contributes to its biological selectivity [11]. The positive charge residing on the benzimidazolium nitrogen is essential for the compound's mechanism of action and cellular targeting properties [1] [2].

The structural framework of benzimidazolium compounds provides a versatile scaffold for pharmaceutical development due to their ability to interact with biological targets through multiple binding modes [14]. The aromatic benzimidazole core facilitates π-π stacking interactions with aromatic amino acid residues in protein targets, while the quaternary nitrogen center enables electrostatic interactions with negatively charged regions [11] [17].

Research has demonstrated that the trisubstituted nature of the benzimidazolium core in Gboxin is crucial for its selective targeting of cancer cell mitochondria [1] [2]. Structure-activity relationship studies have revealed that modifications to any of the three substituents can significantly alter the compound's potency and selectivity profile [11].

Physicochemical Characteristics

The physicochemical properties of Gboxin reflect its ionic nature and organic structural components, influencing its solubility, stability, and biological distribution characteristics [10] [15]. The compound exhibits differential solubility across various solvent systems, with the highest solubility observed in organic solvents containing hydrogen bond acceptor capabilities [10].

Solubility studies have revealed that Gboxin demonstrates optimal dissolution in ethanol at concentrations reaching 79 milligrams per milliliter, equivalent to 201.03 millimolar [10]. In dimethyl sulfoxide, the compound achieves a solubility of 39 milligrams per milliliter or 99.24 millimolar [10] [15]. Aqueous solubility is significantly limited, with the compound dissolving to only 2 milligrams per milliliter or 5.08 millimolar in water [10].

The compound exists as a solid at standard temperature and pressure conditions, requiring specific storage protocols to maintain stability [9] [15]. Thermal properties indicate that Gboxin maintains structural integrity under moderate temperature conditions but requires protection from extreme heat to prevent decomposition [15].

Physicochemical ParameterValue
Solubility in Ethanol79 mg/mL (201.03 mM)
Solubility in Dimethyl Sulfoxide39 mg/mL (99.24 mM)
Solubility in Water2 mg/mL (5.08 mM)
Physical StateSolid
Storage Temperature-20°C
AppearanceCrystalline solid

The limited aqueous solubility of Gboxin necessitates the use of appropriate solubilization strategies for biological applications [10] [15]. The compound's lipophilic characteristics contribute to its ability to traverse cellular membranes and accumulate in specific subcellular compartments [1] [2].

Structure-Activity Relationships

The structure-activity relationships of Gboxin reveal critical molecular features that determine its biological activity and target selectivity [1] [2] [11]. Research has established that the positive charge on the benzimidazolium core represents the most essential structural element for the compound's mechanism of action [11]. This positive charge enables Gboxin to associate with mitochondrial oxidative phosphorylation complexes in a manner dependent on the proton gradient across the inner mitochondrial membrane [1] [2].

Studies have demonstrated that modifications to the positive charge significantly compromise the compound's biological activity [11]. The quaternary nitrogen center facilitates electrostatic interactions with negatively charged phosphate groups in adenosine triphosphate synthase, the primary molecular target of Gboxin [1] [2]. Structure-activity relationship investigations have shown that neutralization of this charge completely abolishes the compound's selective toxicity toward cancer cells [11].

The ethyl substituent at position 2 of the benzimidazolium ring contributes to the compound's binding affinity and specificity [1] [2]. Comparative studies with analogous compounds bearing different alkyl substituents at this position have revealed that the ethyl group provides optimal hydrophobic interactions with the target protein [11]. The methyl group at position 3 serves a similar function, contributing to the overall binding energetics and target selectivity [1] [2].

The cyclohexyl ester moiety attached through the acetate linker plays a crucial role in determining the compound's cellular permeability and subcellular localization [1] [2]. The stereochemical configuration of this cyclohexyl group, specifically the (1R,2S,5R) arrangement, influences the compound's three-dimensional conformation and subsequent protein interactions [11]. Research has shown that alterations to this stereochemistry can significantly impact the compound's potency and selectivity profile [1] [2].

Structural FeatureContribution to Activity
Positive Charge on BenzimidazoliumEssential for mitochondrial accumulation and target binding
Ethyl Group at Position 2Optimizes hydrophobic interactions with target proteins
Methyl Group at Position 3Contributes to binding specificity and affinity
Cyclohexyl Ester with (1R,2S,5R) ConfigurationDetermines cellular permeability and subcellular localization
Acetate LinkerProvides appropriate spatial orientation for target interaction

The structure-activity relationships extend to the compound's selectivity for cancer cells over normal cells [1] [2] [5]. Cancer cells typically exhibit elevated mitochondrial membrane potential and altered pH gradients compared to normal cells, creating a differential environment that favors Gboxin accumulation [1] [2]. This selectivity profile is directly attributable to the compound's structural features that respond to these mitochondrial characteristics [5] [6].

Synthesis and Stability Profiles

The synthesis of Gboxin follows established methodologies for benzimidazolium compound preparation, involving multiple synthetic steps to achieve the desired trisubstituted structure [14]. The synthetic route typically begins with the formation of the benzimidazole core through condensation reactions between ortho-phenylenediamine and appropriate carboxylic acid derivatives [14]. This initial step requires elevated temperatures, commonly around 140 degrees Celsius, and can be conducted under solvent-free conditions to enhance reaction efficiency [14].

Subsequent synthetic steps involve selective alkylation reactions to introduce the ethyl and methyl substituents at the benzimidazolium nitrogen atoms [14]. The quaternization process requires careful control of reaction conditions to ensure regioselective substitution and avoid unwanted side reactions [14]. The final step involves coupling the benzimidazolium intermediate with the acetate-cyclohexyl moiety through esterification reactions [14].

Purification of the final product typically employs recrystallization techniques or column chromatography to achieve the desired purity levels [14]. The synthesis requires attention to stereochemical control, particularly in the formation of the cyclohexyl ester component, to maintain the essential (1R,2S,5R) configuration [14].

Synthesis StepReaction ConditionsPurpose
Benzimidazole Formation140°C, solvent-free or polar solventsCreates the core heterocyclic structure
N-AlkylationBase-catalyzed, aprotic solventsIntroduces ethyl substituent
QuaternizationAlkyl halides, polar solvents, elevated temperatureForms quaternary benzimidazolium salt
EsterificationStandard esterification conditionsCouples cyclohexyl-acetate moiety
PurificationRecrystallization or chromatographyAchieves final product purity

The stability profile of Gboxin requires specific storage and handling protocols to maintain compound integrity [9] [15]. Long-term stability is optimized through storage at -20 degrees Celsius in sealed containers protected from light and moisture [9] [15]. Under these conditions, the compound maintains chemical stability for extended periods without significant degradation [15].

Solution stability varies depending on the solvent system employed [10] [15]. Gboxin demonstrates enhanced stability in organic solvents such as dimethyl sulfoxide and ethanol compared to aqueous solutions [10]. The compound's stability in aqueous media is pH-dependent, with optimal stability observed under neutral to slightly acidic conditions [15].

Thermal stability studies indicate that Gboxin can withstand moderate temperature fluctuations during handling and transportation [15]. However, prolonged exposure to elevated temperatures should be avoided to prevent thermal decomposition [15]. The compound's stability profile supports its use in various research applications while requiring appropriate storage and handling protocols [9] [15].

Stability ParameterRecommended Conditions
Long-term Storage-20°C in sealed containers
Light SensitivityProtect from direct light exposure
Solution StabilityOptimal in organic solvents (dimethyl sulfoxide, ethanol)
pH StabilityMost stable under neutral to slightly acidic conditions
Thermal StabilityAvoid prolonged exposure to elevated temperatures
Moisture SensitivityStore in dry environment with desiccant

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

392.2230560 g/mol

Monoisotopic Mass

392.2230560 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Shi Y, Lim SK, Liang Q, Iyer SV, Wang HY, Wang Z, Xie X, Sun D, Chen YJ, Tabar

Explore Compound Types